Cas no 1247458-49-6 (1-2-(propan-2-yloxy)ethyl-1H-pyrazol-4-amine)

1-2-(Propan-2-yloxy)ethyl-1H-pyrazol-4-amine is a pyrazole derivative featuring an isopropoxyethyl substituent at the 1-position and an amino group at the 4-position. This compound is of interest in synthetic and medicinal chemistry due to its versatile reactivity, serving as a key intermediate in the preparation of heterocyclic compounds and biologically active molecules. The presence of both amino and ether functionalities enhances its utility in nucleophilic substitution and coupling reactions. Its structural motif is valuable in the development of pharmacophores, particularly in agrochemical and pharmaceutical research. The compound exhibits moderate stability under standard conditions, facilitating handling and storage in laboratory settings.
1-2-(propan-2-yloxy)ethyl-1H-pyrazol-4-amine structure
1247458-49-6 structure
Product name:1-2-(propan-2-yloxy)ethyl-1H-pyrazol-4-amine
CAS No:1247458-49-6
MF:C8H15N3O
Molecular Weight:169.224201440811
CID:5977147
PubChem ID:61485199

1-2-(propan-2-yloxy)ethyl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazol-4-amine, 1-[2-(1-methylethoxy)ethyl]-
    • 1-2-(propan-2-yloxy)ethyl-1H-pyrazol-4-amine
    • CS-0284426
    • SCHEMBL17209880
    • 1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-4-amine
    • EN300-1106715
    • AKOS010746276
    • 1247458-49-6
    • 1-(2-Isopropoxyethyl)-1h-pyrazol-4-amine
    • インチ: 1S/C8H15N3O/c1-7(2)12-4-3-11-6-8(9)5-10-11/h5-7H,3-4,9H2,1-2H3
    • InChIKey: AQUDYYYTCGFJJM-UHFFFAOYSA-N
    • SMILES: N1(CCOC(C)C)C=C(N)C=N1

計算された属性

  • 精确分子量: 169.121512110g/mol
  • 同位素质量: 169.121512110g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 130
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.1
  • トポロジー分子極性表面積: 53.1Ų

じっけんとくせい

  • 密度みつど: 1.12±0.1 g/cm3(Predicted)
  • Boiling Point: 295.8±20.0 °C(Predicted)
  • 酸度系数(pKa): 3.50±0.10(Predicted)

1-2-(propan-2-yloxy)ethyl-1H-pyrazol-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1106715-0.1g
1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-4-amine
1247458-49-6 95%
0.1g
$490.0 2023-10-27
Enamine
EN300-1106715-1.0g
1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-4-amine
1247458-49-6
1g
$857.0 2023-05-25
Enamine
EN300-1106715-5.0g
1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-4-amine
1247458-49-6
5g
$2485.0 2023-05-25
Enamine
EN300-1106715-2.5g
1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-4-amine
1247458-49-6 95%
2.5g
$1089.0 2023-10-27
Enamine
EN300-1106715-1g
1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-4-amine
1247458-49-6 95%
1g
$557.0 2023-10-27
Enamine
EN300-1106715-5g
1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-4-amine
1247458-49-6 95%
5g
$1614.0 2023-10-27
Enamine
EN300-1106715-10.0g
1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-4-amine
1247458-49-6
10g
$3683.0 2023-05-25
Enamine
EN300-1106715-0.05g
1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-4-amine
1247458-49-6 95%
0.05g
$468.0 2023-10-27
Enamine
EN300-1106715-0.5g
1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-4-amine
1247458-49-6 95%
0.5g
$535.0 2023-10-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1355096-100mg
1-(2-Isopropoxyethyl)-1h-pyrazol-4-amine
1247458-49-6 98%
100mg
¥20379.00 2024-08-09

1-2-(propan-2-yloxy)ethyl-1H-pyrazol-4-amine 関連文献

1-2-(propan-2-yloxy)ethyl-1H-pyrazol-4-amineに関する追加情報

Introduction to 1-2-(propan-2-yloxy)ethyl-1H-pyrazol-4-amine (CAS No. 1247458-49-6)

1-2-(propan-2-yloxy)ethyl-1H-pyrazol-4-amine, identified by its CAS number 1247458-49-6, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered attention due to its structural uniqueness and potential biological activities. The compound features a pyrazole core, which is a well-documented scaffold in medicinal chemistry, known for its role in various pharmacological applications. The presence of an ethoxyethyl side chain attached to the pyrazole ring introduces additional functional flexibility, making it a valuable intermediate for further chemical modifications.

The propan-2-yloxy moiety in the name underscores the compound's structural complexity and its potential for diverse interactions with biological targets. This functional group not only influences the compound's solubility and metabolic stability but also opens up avenues for exploring its role in drug design and development. The pyrazole ring, being electron-deficient, can participate in hydrogen bonding and coordinate with metal ions, which are critical factors in designing metal-binding drugs or catalysts.

In recent years, there has been a surge in research focusing on pyrazole derivatives due to their broad spectrum of biological activities. These derivatives have been investigated for their potential applications in anti-inflammatory, anti-viral, anti-cancer, and antimicrobial therapies. The amine group at the 4-position of the pyrazole ring provides a site for further derivatization, enabling the synthesis of more complex molecules with tailored pharmacological properties.

One of the most compelling aspects of 1-2-(propan-2-yloxy)ethyl-1H-pyrazol-4-amine is its versatility as a building block in medicinal chemistry. Researchers have leveraged this compound to develop novel analogs with enhanced binding affinity and selectivity towards specific biological targets. For instance, modifications at the ethoxyethyl side chain have been explored to optimize pharmacokinetic profiles, such as improving oral bioavailability or reducing toxicity.

The compound's potential in drug discovery has been further highlighted by its incorporation into various high-throughput screening (HTS) campaigns aimed at identifying new therapeutic agents. Its unique structure allows it to interact with multiple protein targets, making it a promising candidate for multitarget drug design. This approach has gained traction in recent years as an effective strategy for developing drugs with broader therapeutic effects and reduced side effects.

From a synthetic chemistry perspective, 1-2-(propan-2-yloxy)ethyl-1H-pyrazol-4-amine serves as an excellent precursor for constructing more complex molecules. The pyrazole core can be further functionalized through various reactions such as alkylation, acylation, or halogenation, allowing chemists to tailor the compound's properties for specific applications. Additionally, the ethoxyethyl group provides a handle for polymerization or conjugation with other biomolecules, expanding its utility in material science and biotechnology.

The pharmacological profile of this compound has been studied extensively in both preclinical and clinical settings. Early studies have demonstrated its potential as an inhibitor of certain enzymes involved in inflammatory pathways. By modulating these pathways, the compound shows promise in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, its ability to cross cell membranes makes it an attractive candidate for delivering bioactive molecules directly to target sites within cells.

Recent advances in computational chemistry have also contributed to the understanding of 1-2-(propan-2-yloxy)ethyl-1H-pyrazol-4-amine's interactions with biological targets. Molecular docking simulations have been used to predict how this compound binds to proteins and nucleic acids, providing insights into its mechanism of action. These computational studies have guided experimental efforts by identifying key residues involved in binding and suggesting modifications that could enhance its potency.

The synthesis of 1-2-(propan-2-yloxy)ethyl-1H-pyrazol-4-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as flow chemistry have been employed to improve scalability and reproducibility. These methods not only enhance efficiency but also minimize waste production, aligning with green chemistry principles.

In conclusion,1-2-(propan-2-yloxy)ethyl-1H-pyrazol-4-amineseems poised to play a pivotal role in future drug development efforts Its unique structural features combined with its broad range of potential applications make it an invaluable asset for pharmaceutical researchers. As our understanding of biological systems continues to evolve,this compound will undoubtedly contribute significantly to advancements in medicine and biotechnology.

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